

# (R)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidine  
hydrochloride

Cat. No.: B113747

[Get Quote](#)

CAS Number: 104706-47-0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **(R)-3-Hydroxypyrrolidine hydrochloride**, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. It details its chemical and physical properties, synthesis methodologies, key applications, and safety information.

## Core Properties and Data

**(R)-3-Hydroxypyrrolidine hydrochloride** is a pyrrolidine derivative valued for its chirality and bifunctional nature, containing both a secondary amine and a hydroxyl group. These features make it an essential intermediate in the asymmetric synthesis of a wide range of complex molecules.

Table 1: Physicochemical Properties of **(R)-3-Hydroxypyrrolidine Hydrochloride**

Property	Value	Reference(s)
CAS Number	104706-47-0	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO·HCl	[1][2]
Molecular Weight	123.58 g/mol	[1][2]
Appearance	Off-white to yellow or pale brown crystalline powder	[1]
Melting Point	102 - 107 °C	[1]
Optical Rotation [ $\alpha$ ] <sub>D20</sub>	-7.5 $\pm$ 1° (c=3.5 in CH <sub>3</sub> OH)	[1]
Solubility	Soluble in water and methanol.	[3]
Purity	$\geq$ 98%	[1]

Table 2: Spectroscopic Data References

Spectrum Type	Source
<sup>1</sup> H NMR	[4][5]
<sup>13</sup> C NMR	[4]
IR	[6]

## Synthesis and Manufacturing

The enantioselective synthesis of (R)-3-Hydroxypyrrolidine is crucial for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors.

### Synthesis from trans-4-hydroxy-L-proline

A common and efficient method for the preparation of (R)-3-Hydroxypyrrolidine involves the decarboxylation of trans-4-hydroxy-L-proline.[7] This approach leverages the natural chirality of the starting amino acid.

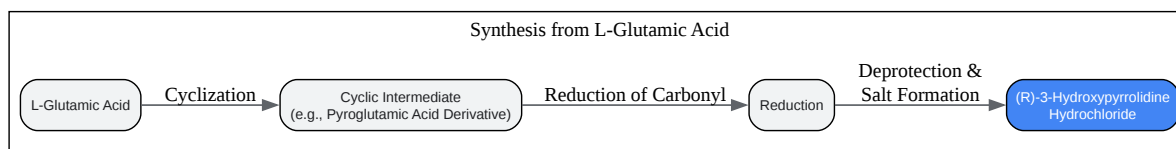
## Experimental Protocol: Decarboxylation of trans-4-hydroxy-L-proline

This is a representative protocol based on established chemical principles. Specific reaction conditions may vary.

- **Reaction Setup:** A solution of trans-4-hydroxy-L-proline in a high-boiling solvent (e.g., cyclohexanol) is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
- **Decarboxylation:** The mixture is heated to reflux to facilitate decarboxylation. The reaction progress is monitored by TLC or HPLC.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude (R)-3-Hydroxypyrrolidine is then purified by distillation or crystallization.
- **Salt Formation:** The purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate **(R)-3-Hydroxypyrrolidine hydrochloride**. The salt is collected by filtration, washed with a cold solvent, and dried.

## Synthesis from L-Glutamic Acid

Another synthetic strategy utilizes L-glutamic acid as the chiral starting material.[8] This multi-step synthesis involves the formation of a cyclic intermediate followed by reduction.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from L-Glutamic Acid.

## Applications in Drug Discovery and Development

**(R)-3-Hydroxypyrrolidine hydrochloride** is a key building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders.<sup>[1]</sup> Its chirality is often essential for the biological activity of the final drug molecule.

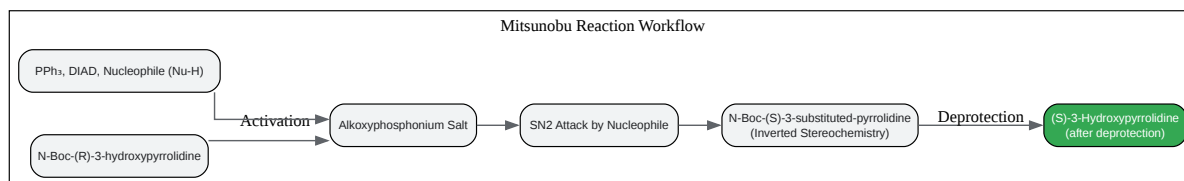
## Intermediate in the Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of Darifenacin utilizes a derivative of (S)-3-hydroxypyrrolidine, which can be obtained from (R)-3-hydroxypyrrolidine via stereochemical inversion, often through a Mitsunobu reaction.<sup>[9]</sup>

### Experimental Protocol: Mitsunobu Inversion of N-Boc-(R)-3-hydroxypyrrolidine

This protocol is a generalized procedure for the stereochemical inversion of the hydroxyl group.

- **Reactant Preparation:** To a solution of N-Boc-(R)-3-hydroxypyrrolidine and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, a suitable nucleophile (e.g., benzoic acid or a phthalimide derivative) is added.
- **Mitsunobu Reaction:** The solution is cooled to 0 °C, and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by TLC.
- **Work-up and Purification:** The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the inverted ester or phthalimide derivative.
- **Hydrolysis and Deprotection:** The protecting group on the nitrogen and the newly formed ester are hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxypyrrolidine, which is then converted to its hydrochloride salt.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-3-Pyrrolidinol 98 104706-47-0 [sigmaaldrich.com]
- 3. (R)-(+)-3-Hydroxypyrrolidine, 99%, ee 99% | Fisher Scientific [fishersci.ca]
- 4. 3-Hydroxypyrrolidine hydrochloride | C<sub>4</sub>H<sub>10</sub>ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]
- 6. (S)-3-Hydroxypyrrolidine hydrochloride | C<sub>4</sub>H<sub>10</sub>ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-(-)-3-Pyrrolidinol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- To cite this document: BenchChem. [(R)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113747#r-3-hydroxypyrrolidine-hydrochloride-cas-number-104706-47-0]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)